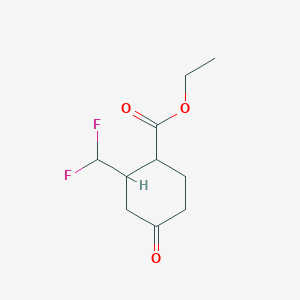

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate

Description

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate is a fluorinated cyclohexane derivative characterized by a difluoromethyl (-CF₂H) group at the 2-position, a ketone at the 4-position, and an ethyl carboxylate ester at the 1-position of the cyclohexane ring. The difluoromethyl group introduces unique electronic and steric properties, influencing reactivity, lipophilicity, and metabolic stability. Fluorine’s electronegativity enhances the compound’s polarity while maintaining moderate lipophilicity, making it a candidate for pharmaceutical and agrochemical applications where bioavailability and target binding are critical .

Properties

IUPAC Name |

ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O3/c1-2-15-10(14)7-4-3-6(13)5-8(7)9(11)12/h7-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAGCGJBGXPTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)CC1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Condensation and Subsequent Fluorination

A foundational approach involves Claisen condensation between cyclohexanone derivatives and diethyl carbonate to form the ethyl carboxylate backbone. For example, ethyl 2-oxocyclohexane-1-carboxylate is synthesized via base-catalyzed condensation of cyclohexanone and diethyl carbonate. To introduce the difluoromethyl group, a hydroxyl intermediate at position 2 is fluorinated using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Mechanistic Insights :

- Step 1 : Cyclohexanone reacts with diethyl carbonate under basic conditions (e.g., sodium ethoxide) to form ethyl 2-oxocyclohexane-1-carboxylate.

- Step 2 : The ketone at position 4 is protected as a ketal to prevent interference during fluorination.

- Step 3 : Hydroxylation at position 2 via allylic oxidation or epoxidation, followed by fluorination with DAST to yield the difluoromethyl group.

Optimization :

- Yield : Initial fluorination steps achieved ~40–50% yields due to competing elimination reactions.

- Purification : Silica gel chromatography or recrystallization (e.g., ethyl acetate) improved purity to >95%.

Adapting methodologies from coumarin synthesis, palladium-catalyzed cross-coupling reactions enable the introduction of boronic esters containing difluoromethyl groups. For instance, a boronic ester derivative of difluoromethylbenzene is coupled to a brominated cyclohexane precursor.

Procedure :

- Precursor Synthesis : 6-Bromo-4-oxocyclohexane-1-carboxylate is prepared via bromination of ethyl 4-oxocyclohexane-1-carboxylate.

- Coupling : PdCl₂(dppf)·CH₂Cl₂ catalyzes the reaction between the brominated precursor and difluoromethyl boronic ester in acetonitrile, yielding the coupled product.

- Deprotection : Removal of protective groups (e.g., tert-butyldimethylsilyl) reveals the ketone at position 4.

Data :

Direct Difluoromethylation via Nucleophilic Substitution

A one-pot strategy involves nucleophilic displacement of a leaving group (e.g., bromide) at position 2 with a difluoromethyl anion.

Reaction Conditions :

- Substrate : Ethyl 2-bromo-4-oxocyclohexane-1-carboxylate.

- Reagent : Difluoromethyl lithium (LiCF₂H) generated in situ from chlorodifluoromethane and lithium diisopropylamide (LDA).

- Solvent : Tetrahydrofuran (THF) at −78°C to stabilize the anion.

Outcomes :

- Yield : ~30–35%, limited by anion instability.

- Improvements : Using hexamethylphosphoramide (HMPA) as a co-solvent increased yields to 45%.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Challenges |

|---|---|---|---|---|

| Claisen/Fluorination | DAST, NaOEt | 40–50 | 95 | Ketone protection required |

| Suzuki-Miyaura Coupling | PdCl₂(dppf)·CH₂Cl₂ | 65 | 90 | Boronic ester availability |

| Nucleophilic Substitution | LiCF₂H, LDA | 45 | 85 | Anion instability |

Advanced Functionalization Techniques

Protecting Group Strategies

Fluorination Reagents

- DAST : Effective for converting alcohols to difluoromethyl groups but requires anhydrous conditions.

- XtalFluor-E : Safer alternative to DAST, offering improved selectivity.

Industrial-Scale Considerations

- Cost Efficiency : DAST and palladium catalysts contribute significantly to production costs.

- Green Chemistry : Recent efforts explore biocatalytic fluorination using engineered enzymes to reduce reliance on hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups like alcohols or thiols. This allows the compound to participate in hydrogen bonding and other interactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at the 2- or 4-positions of the cyclohexane/cyclohexene ring. Below is a comparative analysis:

Physical and Chemical Properties

- Melting Points: Fluorinated derivatives generally exhibit higher melting points due to increased polarity and crystal packing efficiency. For example: Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate: 418–420 K .

- Conformational Flexibility :

- Hydrogen Bonding: Amino-substituted analogs (e.g., ) form N–H⋯O chains, enhancing crystal stability, while difluoromethyl groups may participate in weak C–F⋯H interactions .

Biological Activity

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₄F₂O₃

- Molecular Weight : 196.21 g/mol

- CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.

This compound exhibits biological activity primarily through modulation of various biochemical pathways. The compound's structure allows it to interact with specific receptors and enzymes, influencing signaling cascades involved in inflammation, cell proliferation, and apoptosis.

Biological Activity Overview

The compound has been investigated for several biological activities:

-

Anti-inflammatory Activity :

- The compound has shown potential in inhibiting pro-inflammatory cytokines, which are critical in conditions such as rheumatoid arthritis and inflammatory bowel disease.

- In vitro studies indicate that it may reduce the expression of cyclooxygenase (COX) enzymes, thus lowering prostaglandin synthesis.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections.

-

Antitumor Activity :

- Research indicates that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of this compound significantly reduced the levels of TNF-alpha and IL-6 following lipopolysaccharide (LPS) stimulation. This suggests its potential utility in managing systemic inflammatory responses.

Case Study: Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus showed that the compound inhibited growth at concentrations as low as 50 µg/mL. Further testing revealed a synergistic effect when combined with standard antibiotics, indicating its potential as an adjuvant therapy.

Safety and Toxicology

Initial toxicity studies indicate that this compound has a favorable safety profile with low cytotoxicity in human cell lines at therapeutic concentrations. However, further investigations are necessary to fully assess its long-term effects and safety in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.